molecular formula C18H19N5O2S B2880146 N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212193-39-9

N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2880146
CAS No.: 1212193-39-9
M. Wt: 369.44
InChI Key: CLSWALKOZRKMDZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound offered for non-human research purposes. This product is intended for use by qualified scientists in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. This molecule belongs to the class of triazolo-pyrimidines, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. The structure incorporates a tetrahydro-triazolo-pyrimidine core, a 2-methoxyphenyl carboxamide group, and a thiophene ring, which may influence its electronic properties and binding affinity. Related triazolo-pyrimidine compounds have been investigated for their activity in various disease models, often functioning through mechanisms such as enzyme inhibition or receptor binding. The specific mechanism of action for this compound should be determined through appropriate experimental studies. Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for biological screening in the development of novel therapeutic agents. As with any compound of this nature, its physical and chemical properties, such as solubility and stability, should be established by the researcher prior to use. All necessary safety protocols must be followed when handling this material.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-15(17(24)22-12-6-3-4-7-13(12)25-2)16(14-8-5-9-26-14)23-18(21-11)19-10-20-23/h3-11,15-16H,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWALKOZRKMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with various functional groups that enhance its biological activity. Its molecular formula is C24H21N5O2SC_{24}H_{21}N_{5}O_{2}S with a molecular weight of approximately 443.5 g/mol. The presence of the methoxy group and thiophene moiety is significant for its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Cycle Arrest : Treatment with this compound induces G2/M phase arrest in cancer cells, as evidenced by increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2 .
  • Caspase Activation : The compound significantly increases Caspase 3/7 activity, indicating its role in promoting apoptosis in cancer cells .

Case Studies

  • Breast Cancer Cells : In a study involving Luc-4T1 breast cancer cells, treatment with this compound resulted in notable apoptotic induction and cell cycle arrest .
  • Cytotoxicity Evaluation : The compound was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), demonstrating varying degrees of cytotoxicity across different types of cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Key insights include:

  • Methoxy Group : The methoxy substitution enhances binding affinity to target proteins involved in apoptosis and cell cycle regulation.
  • Thiophene Moiety : This structural feature contributes to the compound's interactions with anti-apoptotic proteins like cIAP1 and BCL2 .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesAnticancer ActivityAnti-inflammatory Activity
Compound AMethoxy groupHigh IC50 against MCF7Moderate inhibition of COX-2
Compound BNo methoxy groupLow IC50 against MCF7Low inhibition of COX-2
N-(2-methoxyphenyl)-5-methyl...Methoxy & thiophene groupsVery high cytotoxicity across multiple linesSignificant inhibition of iNOS and COX-2

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s triazolo[1,5-a]pyrimidine core is shared with several analogues, but substituent variations significantly influence properties:

Compound Name Key Substituents Structural Differences vs. Target Compound Biological Activity/Notes
Target Compound 2-Methoxyphenyl (carboxamide), thiophen-2-yl (position 7) Not explicitly reported in evidence; inferred from analogues.
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methylphenyl (carboxamide) Methyl vs. methoxy on phenyl; affects lipophilicity. Likely reduced solubility compared to target compound.
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-...carboxamide (CAS 667902-79-6) 4-Methoxyphenyl (carboxamide), additional thienyl at position 2 Para-methoxy enhances electron donation; extra thienyl increases steric bulk. Higher molar mass (473.55 g/mol) may impact bioavailability.
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-...pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine core, trifluoromethyl, 4-methoxybenzylamide Core heterocycle difference; CF₃ group increases metabolic stability. Trifluoromethyl enhances electronegativity and binding affinity.

Physicochemical Properties

  • Molar Mass : The target compound’s molar mass (~450–470 g/mol) is comparable to CAS 667902-79-6 (473.55 g/mol) .
  • Solubility : Methoxy groups enhance solubility in polar solvents, while thiophene and phenyl groups increase lipophilicity. The 2-methylphenyl analogue may have lower solubility due to reduced polarity.
  • Stability : Thiophene and methoxy groups are generally stable under physiological conditions, but trifluoromethyl analogues (e.g., ) exhibit higher metabolic resistance.

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